molecular formula C18H19FN2O3S B2713995 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1241967-43-0

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2713995
CAS No.: 1241967-43-0
M. Wt: 362.42
InChI Key: DBIYVDYVUYPQQG-UHFFFAOYSA-N
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Description

Overview of Piperazine and Thiophene Derivatives in Medicinal Chemistry

Piperazine derivatives occupy a central role in medicinal chemistry due to their structural versatility and favorable pharmacokinetic properties. The six-membered piperazine ring, characterized by two opposing nitrogen atoms, provides a polar surface area that enhances water solubility and oral bioavailability while maintaining structural rigidity. These features facilitate strong hydrogen-bond interactions with biological targets, improving affinity and specificity. Piperazine-based compounds have been successfully employed in antidepressants, antipsychotics, and antimicrobial agents, underscoring their adaptability in drug design.

Thiophene derivatives, conversely, are prized for their aromatic stability and electronic richness, which enable diverse interactions with enzymes and receptors. The thiophene ring’s sulfur atom contributes to its metabolic stability and ability to participate in π-π stacking interactions, making it a common scaffold in antifungal, antiviral, and anticancer agents. Recent advances in thiophene chemistry have demonstrated its utility in hybrid molecules, where conjugation with other pharmacophores amplifies biological activity.

Rationale for Investigating 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

The integration of piperazine and thiophene moieties in this compound creates a synergistic structure with enhanced pharmacological potential. The 2-fluorophenyl substitution on the piperazine ring introduces electron-withdrawing effects that may modulate receptor binding affinity, as seen in analogous compounds targeting serotonin and dopamine receptors. Concurrently, the 3-methylthiophene-2-carboxylate group contributes steric bulk and electronic diversity, potentially improving metabolic stability and target engagement.

Table 1: Key Structural Components and Their Pharmacological Contributions

Structural Component Contribution to Pharmacological Activity Reference
Piperazine ring Enhances solubility and hydrogen-bonding capacity
Thiophene moiety Provides aromatic stability and metabolic resistance
2-Fluorophenyl substitution Modulates electron density and receptor affinity
Ester linkage Balances lipophilicity and hydrolytic stability

This hybrid structure builds on precedents such as quinoline-piperazine sulfonamides, which exhibit potent antibacterial and antitubercular activity, and thiophene-benzothiazole carboxamides with anti-norovirus properties. The compound’s design aligns with trends in multitarget drug discovery, where hybrid pharmacophores address complex disease mechanisms.

Scope and Objectives of the Review

This review systematically evaluates this compound through three lenses:

  • Synthetic Methodologies : Analysis of coupling strategies, including esterification and amide-bond formation, informed by protocols for analogous piperazine-thiophene hybrids.
  • Structural and Electronic Properties : Exploration of stereoelectronic effects imposed by the fluorophenyl group and thiophene carboxylate, utilizing spectral data and computational modeling.
  • Pharmacological Potential : Assessment of antibacterial, antiviral, and central nervous system (CNS) activity based on structure-activity relationships (SAR) from related compounds.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-6-11-25-17(13)18(23)24-12-16(22)21-9-7-20(8-10-21)15-5-3-2-4-14(15)19/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIYVDYVUYPQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound under specific conditions to form the intermediate product. This intermediate is subsequently reacted with a thiophene carboxylate derivative to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiophene carboxylate moiety may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound C₁₉H₂₀FN₂O₃S 382.44 2-Fluorophenyl, 3-methylthiophene ester Not reported Not reported
D10: 4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide C₂₉H₂₄FN₃O₃ 505.52 2-Fluorophenyl, quinoline, hydroxamic acid Not specified Not specified [1]
1f: Urea derivative with thiazole and hydroxy-methoxybenzylidene C₂₉H₂₇F₃N₆O₃S 668.9 Trifluoromethylphenyl, thiazole, urea 198–200 70.7 [2]
4j: Benzothiazol-piperazine carboxamide C₁₆H₂₀N₄O₂S 356.43 Benzothiazole, morpholine carboxamide Not reported 85 [4]
Example 62: Pyrazolo-pyrimidinyl chromenone C₂₆H₁₉F₂N₅O₃ 560.2 Fluorophenyl, pyrazolo-pyrimidine, chromenone 227–230 46 [7]

Key Observations:

  • Substituent Impact on Solubility: The presence of a polar hydroxamic acid group in D10 or a urea moiety in 1f increases hydrophilicity compared to the target compound’s ester group, which may enhance lipophilicity.
  • Thermal Stability: Melting points vary widely (198–230°C), with trifluoromethyl groups (1f) and fused heterocycles (Example 62 ) contributing to higher thermal stability.

Spectral Data and Structural Confirmation

Table 2: Representative NMR Chemical Shifts (δ, ppm)

Compound / ID $ ^1H $-NMR Key Peaks $ ^{13}C $-NMR Key Peaks Reference
Target Compound Not reported Not reported
D10 8.70 (s, 1H, quinoline-H), 7.40–7.80 (m, aromatic H) 165.2 (C=O), 158.1 (C-F) [1]
1f 10.20 (s, 1H, urea NH), 8.10 (s, 1H, thiazole-H) 172.5 (urea C=O), 121.5 (CF₃) [2]
4j 3.60–3.80 (m, morpholine-H), 7.60 (d, benzothiazole) 169.8 (amide C=O), 152.3 (benzothiazole) [4]

Key Observations:

  • The 2-fluorophenyl group in D10 and the target compound would exhibit similar $ ^{19}F $-NMR shifts (~-120 to -130 ppm for ortho-F).
  • Ester carbonyls (target compound) typically resonate at ~170 ppm in $ ^{13}C $-NMR, comparable to amide/urea C=O signals in analogs .

Biological Activity

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₂₂F₃N₃O₄S
Molecular Weight 395.45 g/mol
CAS Number 1142205-37-5
LogP 2.306
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiophene carboxylic acids, utilizing various coupling agents and solvents to facilitate the formation of the desired product. The synthetic route often emphasizes optimizing yield and purity, which is critical for subsequent biological evaluations.

Pharmacological Effects

Research indicates that compounds containing piperazine and thiophene moieties exhibit a range of pharmacological effects, including:

  • Monoamine Oxidase Inhibition : Several derivatives have shown significant inhibitory activity against monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain. For example, related compounds demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .
  • Anticonvulsant Activity : Compounds similar to this structure have been evaluated for their anticonvulsant properties. In tests such as the maximal electroshock (MES) and 6 Hz seizure models, certain derivatives exhibited protective effects against seizures, indicating potential therapeutic applications in epilepsy .

Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cell lines revealed that while some derivatives caused significant cell death at higher concentrations (50 µM and above), others maintained cell viability even at elevated doses, suggesting a favorable safety profile for certain analogs .

Case Studies

  • Case Study on Antidepressant Activity :
    A study evaluated a series of piperazine derivatives for their antidepressant-like effects in animal models. The compounds were administered at varying doses, and behavioral assays indicated that some derivatives significantly reduced immobility time in forced swim tests, suggesting potential antidepressant properties.
  • Case Study on Analgesic Properties :
    Another investigation focused on the analgesic effects of related compounds in inflammatory pain models. The results demonstrated that specific analogs exhibited a marked reduction in pain response compared to controls, indicating their potential utility in pain management therapies.

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems through MAO inhibition and interaction with serotonin receptors. Additionally, its structural features allow it to engage with voltage-gated ion channels, which are critical in mediating neuronal excitability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step reactions, including condensation of 3-methylthiophene-2-carboxylic acid derivatives with piperazine intermediates. Key steps include:

  • Coupling Reactions: Use of coupling agents (e.g., SOCl₂ for acyl chloride formation) to link the thiophene carboxylate moiety to the piperazine core .
  • Deprotection and Purification: Trifluoroacetic acid (TFA) for boc-group removal, followed by silica gel chromatography (EtOAc/petroleum ether) to isolate the product .
  • Optimization: Adjusting reflux time (e.g., 5–12 hours), solvent polarity, and stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to acyl chloride) to improve yields (reported ~48% in analogous syntheses) .

Q. How is the structural characterization of this compound validated in academic research?

  • Answer: Structural confirmation relies on:

  • X-ray Crystallography: Single-crystal diffraction to resolve bond lengths, angles, and packing motifs (e.g., C–H···O interactions in the piperazine ring) .
  • Spectroscopy: ¹H/¹³C NMR for verifying substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) and IR for carbonyl (C=O) stretches (~1700 cm⁻¹) .
  • Refinement: Riding models for hydrogen atoms and constrained isotropic displacement parameters (Uiso) during crystallographic refinement .

Q. What in vitro assays are recommended for preliminary pharmacological evaluation of this compound?

  • Answer: Initial screening should focus on:

  • Receptor Binding: Radioligand displacement assays targeting serotonin (5-HT1A/5-HT2A) or dopamine receptors, given the fluorophenyl-piperazine pharmacophore .
  • Enzyme Inhibition: Testing against acetylcholinesterase or kinases using fluorometric/colorimetric substrates .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorophenyl and thiophene substituents in biological activity?

  • Answer: SAR strategies include:

  • Substituent Variation: Synthesizing analogs with halogen (Cl/Br) or methoxy groups on the phenyl ring and comparing IC50 values in receptor assays .
  • Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict binding poses in receptor active sites (e.g., 5-HT1A homology models) .
  • Bioisosteric Replacement: Replacing the thiophene ring with furan or pyrrole to assess electronic effects on potency .

Q. How can contradictions in reported stability data under varying pH and temperature conditions be resolved?

  • Answer: Contradictions arise from degradation kinetics and analytical methods. Resolve via:

  • Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–12) buffers at 40–60°C, followed by HPLC-PDA analysis to track degradation products .
  • Mass Spectrometry: LC-MS/MS to identify hydrolytic cleavage products (e.g., free thiophene carboxylate or piperazine fragments) .
  • Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds (e.g., >150°C for crystalline forms) .

Q. What methodologies are employed to investigate metabolic pathways and pharmacokinetic properties in preclinical models?

  • Answer: Key approaches include:

  • In Vitro Metabolism: Incubation with liver microsomes (human/rat) and NADPH cofactors, followed by UPLC-QTOF-MS to identify phase I/II metabolites .
  • Pharmacokinetic Profiling: IV/PO dosing in rodents with serial blood sampling; non-compartmental analysis (NCA) for AUC, t1/2, and bioavailability .
  • Tissue Distribution: Radiolabeled compound administration and autoradiography to assess brain penetration (critical for CNS targets) .

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